molecular formula C9H9N3O3 B3226486 Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate CAS No. 1256633-36-9

Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate

Cat. No.: B3226486
CAS No.: 1256633-36-9
M. Wt: 207.19 g/mol
InChI Key: ZBSXWXNJCBGYKO-UHFFFAOYSA-N
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Description

Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,5-a]pyrazine core with an ethyl ester and a hydroxyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of 1H-imidazole-4-carboxylate derivatives with 1,3-diketones or malondialdehyde derivatives under acidic conditions. This reaction leads to the formation of the imidazo[1,5-a]pyrazine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

    Oxidation: Formation of 8-oxoimidazo[1,5-a]pyrazine-1-carboxylate.

    Reduction: Formation of ethyl 8-hydroxyimidazo[1,5-a]pyrazine-1-methanol.

    Substitution: Formation of various substituted imidazo[1,5-a]pyrazine derivatives.

Scientific Research Applications

Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the imidazo[1,5-a]pyrazine core play crucial roles in binding to enzymes and receptors, leading to the modulation of biological pathways. This compound can inhibit or activate specific proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate can be compared with other similar compounds such as:

    Imidazo[1,5-a]pyrimidine: Shares a similar core structure but differs in the nitrogen atom placement.

    Imidazo[1,2-a]pyridine: Another related compound with a different arrangement of the nitrogen atoms in the ring system.

    Imidazo[1,2-a]pyrazine: Similar in structure but with variations in the functional groups attached to the core.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 8-oxo-7H-imidazo[1,5-a]pyrazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-7-8(13)10-3-4-12(7)5-11-6/h3-5H,2H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSXWXNJCBGYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=O)NC=CN2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501147468
Record name Imidazo[1,5-a]pyrazine-1-carboxylic acid, 7,8-dihydro-8-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256633-36-9
Record name Imidazo[1,5-a]pyrazine-1-carboxylic acid, 7,8-dihydro-8-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,5-a]pyrazine-1-carboxylic acid, 7,8-dihydro-8-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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